molecular formula C8H6BrF3O B031540 1-Bromo-2-methyl-4-(trifluoromethoxy)benzene CAS No. 261951-96-6

1-Bromo-2-methyl-4-(trifluoromethoxy)benzene

Cat. No. B031540
CAS RN: 261951-96-6
M. Wt: 255.03 g/mol
InChI Key: ZKABPUGKDKWJIP-UHFFFAOYSA-N
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Description

1-Bromo-2-methyl-4-(trifluoromethoxy)benzene is a chemical compound. When treated with lithium diisopropylamide (LIDA) at -100°C, it gives 5-bromo-2-(trifluoromethoxy)phenyllithium and at -75°C it eliminates lithium bromide, thus generating 1,2-dehydro-4-(trifluoromethoxy)benzene .


Synthesis Analysis

The synthesis of 1-Bromo-2-methyl-4-(trifluoromethoxy)benzene involves a practical nucleophilic trifluoromethoxylation of alkyl halides with (E)-O-trifluoromethyl-benzaldoximes (TFBO) as a trifluoromethoxylation reagent in the absence of silver under mild reaction conditions . The trifluoromethoxylation reagent TFBO is easily prepared and thermally stable, and can release CF3O− species in the presence of a base .


Molecular Structure Analysis

The molecular structure of 1-Bromo-2-methyl-4-(trifluoromethoxy)benzene is represented by the formula C7H4BrF3 . More detailed structural information can be obtained from a 2D Mol file or a computed 3D SD file .


Chemical Reactions Analysis

The chemical reactions involving 1-Bromo-2-methyl-4-(trifluoromethoxy)benzene include its treatment with lithium diisopropylamide (LIDA) at -100°C to give 5-bromo-2-(trifluoromethoxy)phenyllithium and at -75°C it eliminates lithium bromide, thus generating 1,2-dehydro-4-(trifluoromethoxy)benzene .


Physical And Chemical Properties Analysis

The molecular weight of 1-Bromo-2-methyl-4-(trifluoromethoxy)benzene is 255.03 g/mol . It has a XLogP3-AA value of 4.2, indicating its lipophilicity . It has no hydrogen bond donors, four hydrogen bond acceptors, and one rotatable bond . Its exact mass and monoisotopic mass are 253.95541 g/mol . Its topological polar surface area is 9.2 Ų .

Scientific Research Applications

Organic Synthesis

1-Bromo-2-methyl-4-(trifluoromethoxy)benzene can be used as a building block in organic synthesis. The bromine atom can be replaced by other groups in a substitution reaction, allowing for the synthesis of a variety of different compounds .

Pharmaceutical Research

This compound could potentially be used in pharmaceutical research. The trifluoromethoxy group is often found in biologically active compounds, suggesting that 1-Bromo-2-methyl-4-(trifluoromethoxy)benzene could be used as a precursor in the synthesis of new drugs .

Material Science

In material science, this compound could be used in the development of new materials. The presence of both a bromine atom and a trifluoromethoxy group could allow for interesting interactions with other substances, potentially leading to the creation of novel materials .

Analytical Chemistry

1-Bromo-2-methyl-4-(trifluoromethoxy)benzene could be used as a standard in analytical chemistry. Its unique structure and properties could make it useful for calibration or as a reference compound .

Environmental Science

In environmental science, this compound could be used in studies investigating the behavior of organobromine and organofluorine compounds in the environment .

Chemical Education

This compound could be used in chemical education as an example of a compound containing both a halogen and a trifluoromethoxy group. It could be used in teaching about different types of organic compounds and their properties .

Mechanism of Action

The mechanism of action in the synthesis of 1-Bromo-2-methyl-4-(trifluoromethoxy)benzene involves the use of (E)-O-trifluoromethyl-benzaldoximes (TFBO) as a trifluoromethoxylation reagent. TFBO is easily prepared and thermally stable, and can release CF3O− species in the presence of a base .

Safety and Hazards

Exposure to 1-Bromo-2-methyl-4-(trifluoromethoxy)benzene should be avoided as it can cause respiratory tract irritation and may lead to pulmonary edema . It is recommended to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is advised .

properties

IUPAC Name

1-bromo-2-methyl-4-(trifluoromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrF3O/c1-5-4-6(2-3-7(5)9)13-8(10,11)12/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKABPUGKDKWJIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90379590
Record name 1-bromo-2-methyl-4-(trifluoromethoxy)benzene
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Molecular Weight

255.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-2-methyl-4-(trifluoromethoxy)benzene

CAS RN

261951-96-6
Record name 1-Bromo-2-methyl-4-(trifluoromethoxy)benzene
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-bromo-2-methyl-4-(trifluoromethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90379590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromo-5-(trifluoromethoxy)toluene
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